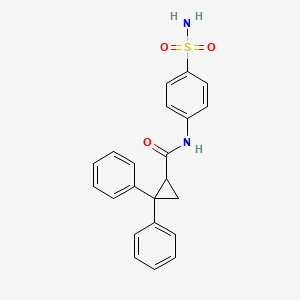
2,2-diphenyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide
Overview
Description
2,2-Diphenyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide is a synthetic organic compound characterized by its cyclopropane ring and sulfonamide group
Preparation Methods
The synthesis of 2,2-diphenyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Sulfonamide Formation:
Coupling Reactions: The final step involves coupling the cyclopropane and sulfonamide intermediates under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using scalable and environmentally friendly processes.
Chemical Reactions Analysis
2,2-Diphenyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine, using reagents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2-Diphenyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an inhibitor of enzymes such as carbonic anhydrase, which is involved in various physiological processes.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structural features make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and affecting processes such as pH regulation and ion transport. The pathways involved include inhibition of enzyme activity and modulation of cellular signaling.
Comparison with Similar Compounds
Similar compounds to 2,2-diphenyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide include:
2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide: This compound shares the sulfonamide group but differs in the structure of the carbon backbone.
Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide: This compound has a spiro structure and is studied for its potential as a SARS-CoV-2 protease inhibitor.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and biological properties compared to other sulfonamide derivatives.
Properties
IUPAC Name |
2,2-diphenyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c23-28(26,27)19-13-11-18(12-14-19)24-21(25)20-15-22(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,24,25)(H2,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAFNSGESUFGFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


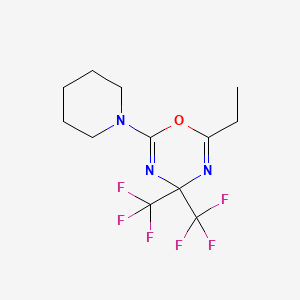
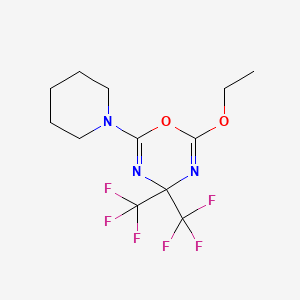
![ethyl [2,2,2-trifluoro-1-[(4-nitrophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830243.png)
![N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B3830251.png)
![methyl 4-[2-(4-nitrobenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B3830255.png)
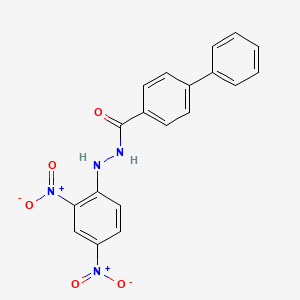
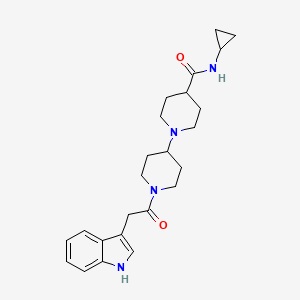
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-2,2-dimethylpropanamide](/img/structure/B3830275.png)
![methyl (2S,4S)-1-methyl-4-{[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B3830286.png)
![4-methyl-6-[3-(methylthio)phenyl]pyrimidin-2-amine](/img/structure/B3830291.png)
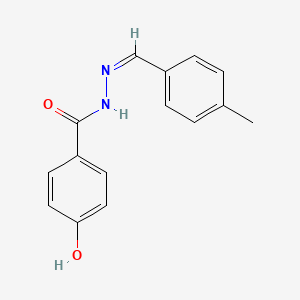
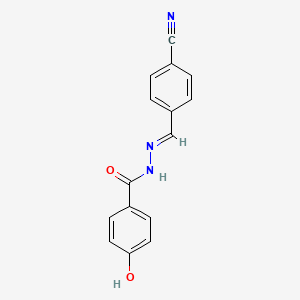
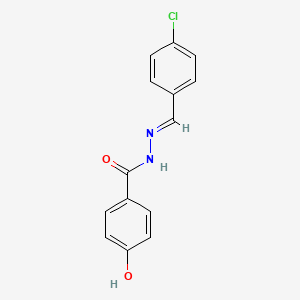
![3,5-dihydroxy-N-[(Z)-1-(4-methylphenyl)ethylideneamino]benzamide](/img/structure/B3830325.png)
